N-α-Acetyl-L-lysine
Description
Contextual Significance as an N-Acetylated Amino Acid
N-acetylation is a widespread and highly conserved post-translational modification of proteins in eukaryotes, with estimates suggesting that about 85% of all human proteins and 68% of all yeast proteins are acetylated at their N-terminus. hmdb.ca This process is crucial for the stability and protection of proteins. hmdb.ca N-acetylated amino acids, such as N-α-Acetyl-L-lysine, can be generated through the direct action of specific N-acetyltransferases or via the breakdown of N-acetylated proteins. hmdb.caresearchgate.net
The acetylation of amino acids is a key area of study in molecular biology and biochemistry as these molecules are integral to numerous metabolic pathways. researchgate.net The addition of an acetyl group can alter the chemical properties of the amino acid. For instance, unlike the positively charged side chain of lysine (B10760008), the acetylation at the alpha-amino position neutralizes the charge at that location. wikipedia.org This modification can influence how the molecule interacts with its environment and other biomolecules. In research, N-acetylation is studied to understand its impact on the conformational behavior of amino acids, effectively modeling a peptide bond. acs.org
Overview of its Occurrence and Academic Relevance
This compound is a naturally occurring compound found in a range of eukaryotic organisms, from yeast and plants to humans. hmdb.canih.gov It has been identified in organisms such as Arabidopsis thaliana and Schizosaccharomyces pombe. nih.gov In humans, it is considered a human metabolite. nih.govebi.ac.uknih.gov
Its academic relevance is multifaceted. It serves as a substrate for enzymes like lysyl oxidase, which is important for the synthesis of α-aminoadipic semialdehyde. sigmaaldrich.comsigmaaldrich.com The compound is also utilized in studies of amino acid metabolism and has been investigated for its potential as a rumen-protected source of lysine for dairy cows. usu.edu Furthermore, elevated levels of this compound in urine have been associated with certain metabolic conditions, such as hyperlysinemia resulting from L-lysine alpha-ketoglutarate (B1197944) reductase deficiency. hmdb.ca The analysis of N-acetylated amino acids in urine is a valuable diagnostic tool for monitoring various metabolic disorders and kidney function. ontosight.ai In the context of stress tolerance, N-α-acetyl-α-lysine has been identified as a potential thermolyte in the moderate halophile Salinicoccus halodurans, aiding in its survival at high temperatures. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16N2O3 | nih.govebi.ac.uk |
| Molecular Weight | 188.22 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 1946-82-3 | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid, colorless to white powder | nih.govsigmaaldrich.comsigmaaldrich.com |
| Melting Point | 256-258 °C (decomposes) | nih.govsigmaaldrich.com |
| IUPAC Name | (2S)-2-acetamido-6-aminohexanoic acid | nih.govnih.gov |
Selected Research Applications of this compound
| Research Area | Application | Key Findings | Source |
| Enzymology | Substrate for lysyl oxidase | Used to synthesize α-aminoadipic semialdehyde (AAS). | sigmaaldrich.comsigmaaldrich.com |
| Metabolic Studies | Investigation of amino acid metabolism | High urinary levels can indicate hyperlysinemia. | hmdb.ca |
| Animal Nutrition | Rumen-protected lysine source | Studied as a bioavailable source of lysine for dairy cows. | usu.edu |
| Microbiology | Thermoprotectant | Acts as a thermolyte in Salinicoccus halodurans. | researchgate.net |
| Biotechnology | Synthesis of MDI adducts | May be used in the synthesis of amino acid adducts of 4,4′-Methylenediphenyl diisocyanate (MDI). | sigmaaldrich.comsigmaaldrich.com |
Properties
Molecular Weight |
188.2 |
|---|---|
Origin of Product |
United States |
Biological Synthesis and Turnover of N α Acetyl L Lysine
Enzymatic Biosynthesis Pathways
The formation of N-α-Acetyl-L-lysine is primarily an enzymatic process, ensuring specific and controlled synthesis. This can occur through the direct acetylation of free L-lysine or as part of the broader phenomenon of protein N-terminal acetylation.
De Novo Synthesis from Precursors (e.g., L-lysine and acetyl-CoA)
The primary de novo synthesis route for this compound involves the direct enzymatic transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to the α-amino group of L-lysine. hmdb.camimedb.org This reaction is catalyzed by a specific class of enzymes known as lysine (B10760008) N-acetyltransferases. hmdb.ca In some bacteria, acetyl-phosphate can also serve as the acetyl donor for this process. frontiersin.org
In certain organisms, the synthesis of this compound is integrated into a larger biosynthetic pathway. For instance, in the moderate halophile Salinicoccus halodurans, it is confirmed that the de novo synthesis pathway for this compound originates from aspartate and proceeds through lysine as an intermediate. researchgate.net Similarly, studies in the thermophilic bacterium Thermus thermophilus suggest a biosynthetic pathway for lysine that involves N-acetylated intermediates, highlighting the diverse strategies for producing this compound. nih.gov
Lysine N-Acetyltransferase (KAT) Activities and Specificity
Lysine N-acetyltransferases (KATs) are the key enzymes responsible for the acetylation of lysine. These enzymes can be broadly categorized based on their specificity for either the α-amino group (N-α-acetylation) or the ε-amino group (N-ε-acetylation) of lysine. frontiersin.org Enzymes that specifically catalyze the formation of this compound are termed N-α-acetyltransferases (NATs). wikipedia.org
Some acetyltransferases exhibit dual specificity. For example, certain members of the Gcn5-related N-acetyltransferase (GNAT) superfamily, found in both prokaryotes and eukaryotes, can catalyze both N-α- and N-ε-lysine acetylation. frontiersin.orgembopress.org In bacteria, enzymes like RimI and YiaC have been shown to possess activity as both N-ε-lysine acetyltransferases and N-terminal acetyltransferases. frontiersin.org The specificity of these enzymes can be influenced by the surrounding amino acid sequence when the lysine is part of a peptide chain. embopress.org A notable example is the lysine Nα-acetyltransferase (ShKAT) from Salinicoccus halodurans, which exclusively acetylates lysine at the α-position and contains a highly conserved pyrophosphate-binding loop characteristic of the GNAT superfamily. researchgate.net
| Enzyme Family | Specificity | Organism Type | Key Features |
| N-α-acetyltransferases (NATs) | Primarily N-α-acetylation | Eukaryotes, Prokaryotes | Catalyze N-terminal acetylation of proteins. wikipedia.org |
| Gcn5-related N-acetyltransferases (GNATs) | Dual N-α- and N-ε-acetylation | Eukaryotes, Prokaryotes | Possess unique sequence motifs and can have relaxed substrate specificities. frontiersin.orgembopress.org |
| Salinicoccus halodurans KAT (ShKAT) | Exclusively N-α-acetylation of lysine | Bacteria (Halophile) | Contains a conserved pyrophosphate-binding loop. researchgate.net |
Organism-Specific Biogenesis Mechanisms (e.g., in halophiles, bacteria)
The production of this compound serves specific physiological roles in different organisms, leading to specialized biogenesis mechanisms.
In moderate halophiles such as Salinicoccus halodurans, this compound accumulates as a compatible solute, acting as an organic cytoprotectant to counteract osmotic stress. researchgate.net Furthermore, in this organism, it has been identified as a probable thermolyte, a compound that enhances tolerance to heat stress. researchgate.netresearchgate.net Transcriptomic analysis of S. halodurans revealed an eight-gene cluster that is significantly upregulated under heat stress, correlating with an increase in intracellular this compound concentration. This suggests a tightly regulated synthesis pathway in response to environmental cues. researchgate.netresearchgate.net
In bacteria, N-terminal acetylation, which can involve the formation of an N-terminal this compound residue, is generally a post-translational modification. frontiersin.org This contrasts with eukaryotes where it can occur co-translationally. embopress.org The synthesis of N-acetylated amino acids in bacteria can be part of metabolic pathways for amino acid degradation or serve in regulatory processes. wikipedia.org For example, the AAA (α-aminoadipate) pathway for lysine biosynthesis, identified in bacteria like Thermus thermophilus, involves N-acetylated intermediates, indicating a biosynthetic role. nih.gov
Metabolic Degradation and Turnover Mechanisms
The breakdown of this compound is as crucial as its synthesis for maintaining cellular homeostasis. This process primarily involves the cleavage of the acetyl group or the peptide bond if the residue is part of a larger polypeptide.
Role of N-Acylpeptide Hydrolases in Peptide Cleavage
When this compound is the N-terminal residue of a peptide, its degradation is often initiated by N-acylpeptide hydrolases (APEHs). hmdb.ca These enzymes catalyze the removal of an N-acylated amino acid from a short peptide. plos.orgresearchgate.net The products of this reaction are the N-acetylated amino acid (in this case, this compound) and a shorter peptide with a free N-terminus. creative-enzymes.com APEH is considered a key player in the machinery of protein degradation, acting in concert with the proteasome. plos.org Following the release of this compound by APEH, it can be further broken down by other enzymes.
Considerations of N-Terminal Acetylation Reversibility in Biological Systems
While N-ε-lysine acetylation is a well-established dynamic and reversible post-translational modification, regulated by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), N-α-acetylation is generally considered to be an irreversible process. frontiersin.orgwikipedia.orgembopress.org To date, no N-terminal deacetylases (NDACs) that can specifically remove the acetyl group from the α-amino group of an N-terminal amino acid have been discovered in either bacteria or mammals. frontiersin.orgbiologists.com
This apparent irreversibility suggests that the regulation of N-α-acetylation levels occurs primarily at the level of synthesis by NATs and through the complete degradation of the acetylated protein or peptide. However, the possibility of uncharacterized deacetylases or alternative removal mechanisms remains an area of ongoing research. The stable nature of this modification implies that once a protein's N-terminus is acetylated with a lysine residue, it is a long-term or permanent modification for the life of that protein.
Enzymatic Interactions and Metabolic Roles of N α Acetyl L Lysine
Substrate Specificity for Lysyl Oxidase and Related Enzyme Characterization
Lysyl oxidases (LOX) are a family of copper-dependent enzymes essential for the formation of cross-links in collagen and elastin, which provide structural integrity to the extracellular matrix. nih.govnih.gov The canonical function of LOX is to catalyze the oxidative deamination of peptidyl lysine (B10760008) and hydroxylysine residues, converting the ε-amino group into a reactive aldehyde. nih.govaacrjournals.org
Research has demonstrated that N-α-Acetyl-L-lysine can serve as a substrate for lysyl oxidase. sigmaaldrich.comenzyme-database.org It has been specifically utilized in laboratory settings for the synthesis of α-aminoadipic semialdehyde (AAS), a key intermediate in cross-link formation. sigmaaldrich.com This indicates that the acetylation of the α-amino group does not prevent the enzyme from acting on the ε-amino group of the lysine side chain.
The lysyl oxidase family in mammals includes five members: LOX and four LOX-like proteins (LOXL1-4). nih.gov While their primary recognized function is amine oxidation, recent studies have uncovered additional catalytic activities. Specifically, LOXL2 and LOXL3 have been shown to possess deacetylation capabilities, removing acetyl groups from lysine residues on target proteins like the transcription factor STAT3. uniprot.orgnih.gov LOXL3 preferentially acts on acetylated lysine residues over non-acetylated ones. nih.gov This dual functionality—both oxidizing and deacetylating lysine residues—positions the LOX family as complex regulators of protein function beyond their structural role in the extracellular matrix. aacrjournals.orgnih.gov
| Enzyme Family | Member(s) | Interaction with Acetylated Lysine | Primary Function |
|---|---|---|---|
| Lysyl Oxidase (LOX) | LOX | Utilizes this compound as a substrate for oxidation. sigmaaldrich.comenzyme-database.org | Oxidative deamination of lysine residues in collagen and elastin. nih.gov |
| Lysyl Oxidase-Like (LOXL) | LOXL2, LOXL3 | Catalyze deacetylation and deacetylimination of acetyl-lysine residues on proteins (e.g., STAT3). uniprot.orgnih.gov | Regulate protein function, localization, and stability through deacetylation and oxidation. nih.gov |
Involvement in Aminotransferase Activity Measurement and Characterization
This compound serves as a useful analytical tool for quantifying the activity of certain aminotransferases. biosynth.comcymitquimica.com In these assays, the compound reacts with the enzyme, leading to a measurable change, such as a distinct color development, which can be quantified to determine the enzyme's activity level in tissue samples. biosynth.comcymitquimica.com
Aminotransferases are a broad class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. In the context of lysine metabolism, specific aminotransferases are crucial. For instance, L-lysine 6-aminotransferase (LAT) is involved in L-lysine catabolism in various organisms. nih.gov Studies have shown that LAT can use N-acetyl-L-lysine as an amino-group donor, although with lower efficiency compared to L-lysine or L-ornithine. mdpi.com
A novel aminotransferase was identified and characterized in the yeast Candida maltosa that specifically catalyzes the oxidative transamination of the alpha-group of N6-acetyl-L-lysine, the second step in lysine catabolism in this organism. nih.govebi.ac.uk This enzyme demonstrates high specificity for both N6-acetyl-L-lysine and its amino acceptor, 2-oxoglutarate. nih.gov While this research focuses on the N-epsilon (N6) acetylated form, it highlights the role of acetylated lysine derivatives as key substrates in specific metabolic pathways. Similarly, an aminotransferase from the archaeon Thermococcus kodakarensis was found to have activity towards N-α-acetyl-lysine. nih.gov
| Property | Value |
|---|---|
| Substrate (Amino Donor) | N6-acetyl-L-lysine |
| Substrate (Amino Acceptor) | 2-oxoglutarate |
| Km for N6-acetyl-L-lysine | 14 mM |
| Km for 2-oxoglutarate | 4 mM |
| Km for Pyridoxal-5-phosphate | 1.7 µM |
| Optimal pH | 8.1 |
| Optimal Temperature | 32 °C |
| Subunit Molecular Mass (SDS-PAGE) | 55 kDa |
| Native Molecular Mass (Gel Filtration) | 120 kDa |
| Probable Structure | Homodimer |
Exploration of N-Terminal Acetylation in Protein Regulation
N-terminal acetylation (Nt-Ac) is one of the most common covalent modifications of proteins in eukaryotes, affecting over 80% of human proteins. creative-proteomics.comwikipedia.org This process involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of a protein's first amino acid. creative-proteomics.comnih.gov This modification is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). nih.govwikipedia.org
Nt-Ac neutralizes the positive charge of the N-terminal amino group at physiological pH, which can have profound effects on protein structure, stability, localization, and interactions with other molecules. creative-proteomics.com The modification typically occurs co-translationally, as the new polypeptide chain emerges from the ribosome. creative-proteomics.com
There are several distinct types of NAT enzymes (NatA through NatH), each with specific substrate preferences determined mainly by the first few amino acids of the target protein. nih.govwikipedia.orgwikipedia.org For example, the human NatA complex generally acetylates proteins with small N-terminal residues like serine, alanine, and threonine. hmdb.ca
The functional consequences of Nt-Ac are diverse:
Protein Stability: Nt-Ac can either protect proteins from degradation or mark them for it. In many cases, it masks N-terminal degradation signals (N-degrons), preventing their recognition by the ubiquitin-proteasome system and thus increasing the protein's half-life. creative-proteomics.comwikipedia.org
Protein Localization: Acetylation can influence where a protein resides in the cell.
Protein-Protein Interactions: The altered charge and hydrophobicity of the N-terminus can affect how proteins bind to each other and to other cellular components. creative-proteomics.com
It is crucial to distinguish N-α-acetylation from N-ε-acetylation. N-α-acetylation occurs at the N-terminal α-amino group and is generally considered irreversible. wikipedia.orgspandidos-publications.com In contrast, N-ε-acetylation occurs on the side chain (ε-amino group) of internal lysine residues and is a dynamic, reversible process regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs/HDACs). wikipedia.orgwikipedia.org
| Enzyme | Substrate N-Termini | Timing | Approx. % of Human Proteome Targeted |
|---|---|---|---|
| NatA | Ala, Ser, Thr, Cys, Gly, Val (after Met excision) | Co-translational | ~38% |
| NatB | Met-Asp, Met-Glu, Met-Asn, Met-Gln | Co-translational | ~21% |
| NatC | Met-Leu, Met-Ile, Met-Phe, Met-Trp | Co-translational | ~21% (in total for NatC, E, F) |
| NatE | Met-Leu, Met-Ile, Met-Phe, Met-Trp | Co-translational | |
| NatF | Met-Lys, Met-Leu, Met-Ile, Met-Phe, Met-Trp | Post-translational |
Interaction with Other Biological Pathways and Intermediates (e.g., saccharopine pathway context for lysine derivatives)
L-lysine is catabolized in mammals primarily through two pathways: the saccharopine pathway, which is dominant in extracerebral tissues, and the pipecolate pathway, which predominates in the adult brain. nih.gov The saccharopine pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, which is then converted to α-aminoadipate semialdehyde (AAS). wikipedia.orgresearchgate.net
A direct link between this compound and the saccharopine pathway is observed in certain metabolic disorders. Individuals with hyperlysinemia caused by a deficiency in the enzyme L-lysine-α-ketoglutarate reductase—the first enzyme in the saccharopine pathway—excrete high levels of this compound in their urine. hmdb.ca This suggests that when the primary catabolic route is blocked, alternative pathways, including N-α-acetylation of free lysine, may become more active, leading to the accumulation and excretion of this derivative. hmdb.ca
In addition to being synthesized from free lysine, N-acetylated amino acids like this compound can also be generated during the breakdown of proteins. hmdb.ca When proteins that have undergone N-terminal acetylation are degraded by proteases, small peptides are formed. An enzyme called N-acylpeptide hydrolase can then release the N-acetylated amino acid from these peptides. hmdb.ca This places this compound as an intermediate in the turnover of a significant portion of the cellular proteome.
Laboratory Synthesis Methodologies for N α Acetyl L Lysine and Its Derivatives
Chemical Synthesis Routes for N-α-Acetyl-L-lysine
The synthesis of this compound requires the selective acetylation of the α-amino group of L-lysine, while the ε-amino group remains free or is temporarily protected. A common strategy involves the use of protecting groups to achieve this selectivity. While direct synthesis can be challenging due to the two primary amino groups on lysine (B10760008), enzymatic and chemo-enzymatic methods are also employed.
One approach involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups of lysine, allowing for the selective acetylation of the ε-amino group. To achieve N-α-acetylation, an alternative strategy with orthogonal protecting groups is necessary. For instance, the ε-amino group can be protected with a group like benzyloxycarbonyl (Cbz or Z), allowing the α-amino group to be acetylated with a reagent such as acetic anhydride (B1165640). Subsequent removal of the ε-protecting group yields this compound.
Researchers have developed various synthetic routes for N-acylated lysine derivatives. rsc.org A novel method for selective Nα-acylation avoids the traditional protection and deprotection steps, allowing for the direct introduction of acyl groups at the Nα position. rsc.org While this was demonstrated with long-chain acyl groups, the principle can be adapted for acetylation. rsc.org
The stability of acetylated lysine derivatives can differ significantly. For instance, during derivatization for gas chromatography-mass spectrometry (GC-MS) analysis, this compound showed considerable decomposition compared to its Nε-acetyl-l-lysine counterpart, indicating that the N-α-acetylated form is less stable under those specific analytical conditions. nih.govresearchgate.net
Table 1: Key Reagents in this compound Synthesis
| Reagent/Compound | Role in Synthesis |
|---|---|
| L-Lysine | Starting amino acid |
| Acetic Anhydride | Acetylating agent for the amino group |
| Benzyloxycarbonyl (Cbz) chloride | Protecting group for the ε-amino group |
| Copper(II) Carbonate | Used in some methods to protect the α-amino and carboxyl groups, though typically for ε-acetylation |
Synthesis of Labeled this compound Derivatives for Research (e.g., Tritiated Forms)
Isotopically labeled compounds are invaluable tools in biochemical research for tracing metabolic pathways and quantifying enzyme activity. Tritiated ([³H]) derivatives of this compound are particularly useful for their high specific activity, enabling sensitive detection in assays.
A laboratory-scale synthesis for tritiated Nα-acetyl-L-lysine chloromethyl ketone ([³H]ALCK) has been developed for use as an active-site-directed affinity label for detecting proteases. nih.gov This method involves the acetylation of Nε-benzyloxycarbonyl-L-lysine chloromethyl ketone using [³H]acetic anhydride. nih.gov The final step is the removal of the benzyloxycarbonyl (Cbz) protecting group from the ε-amino group. nih.gov This process yielded crystalline [³H]ALCK with a high specific activity of 250 mCi/mmol. nih.gov The resulting labeled compound can be used for the fluorographic detection of proteases following separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov
The synthesis of other labeled lysine derivatives often involves derivatization with isotopically labeled reagents. For example, in GC-MS analysis, deuterium-labeled internal standards are created, such as trideutero-methyl esters (R-COOCD₃), to quantify lysine and its metabolites accurately. researchgate.net
Table 2: Synthesis of Tritiated this compound Chloromethyl Ketone
| Step | Procedure | Key Reagents |
|---|---|---|
| 1 | Protection of ε-amino group | Nε-benzyloxycarbonyl-L-lysine chloromethyl ketone |
| 2 | Tritium Labeling (Acetylation) | [³H]acetic anhydride |
| 3 | Deprotection | Removal of the benzyloxycarbonyl group |
Derivatization Strategies for Specialized Research Applications (e.g., Chloromethyl Ketones, Ferrocene Conjugates)
To probe the function of specific enzymes or to introduce novel properties into peptides, this compound can be further derivatized. Common modifications include the addition of reactive groups like chloromethyl ketones or organometallic moieties such as ferrocene.
Chloromethyl Ketones: this compound chloromethyl ketone (ALCK) is an important derivative used as a protease inhibitor. nih.gov These compounds act as active-site-directed affinity labels. nih.gov The chloromethyl ketone moiety is an electrophilic group that can form a covalent bond with a nucleophilic residue, typically a histidine or cysteine, in the active site of an enzyme, leading to irreversible inhibition. cymitquimica.com For example, Nα-tosyl-L-lysine chloromethyl ketone (TLCK) is a well-known inhibitor of serine proteases like trypsin. cymitquimica.comnih.gov The synthesis of [³H]ALCK, as described previously, allows for the sensitive detection of proteases that react with this inhibitor. nih.gov
Ferrocene Conjugates: Ferrocene, a stable organometallic compound, can be conjugated to amino acids to create derivatives with unique electrochemical and biological properties. nih.govmdpi.com These conjugates have applications as electroactive probes and have been explored for their potential as chemical nucleases. nih.govresearchgate.net
An efficient synthetic route has been designed to produce Nα-Nε-(ferrocene-1-acetyl)-l-lysine. nih.gov The synthesis begins with a protected lysine derivative, Nα-(1,1-dimethylethoxy-carbonyl)-l-lysine-tert-butyl ester. nih.gov The ε-amino group is then acylated with ferroceneacetic acid. nih.govresearchgate.net Finally, the protecting groups on the α-amino and carboxyl groups are removed using trifluoroacetic acid (TFA). nih.gov This synthetic strategy allows for flexibility, enabling the incorporation of the ferrocenyl amino acid into peptides or proteins. nih.gov Such ferrocene-lysine conjugates have been shown to cleave DNA, suggesting their potential development as novel chemical nucleases for studying protein-nucleic acid interactions. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-ε-Acetyl-L-lysine | - |
| Nα-acetyl-L-lysine chloromethyl ketone | ALCK |
| [³H]Nα-acetyl-L-lysine chloromethyl ketone | [³H]ALCK |
| Nα-(1,1-dimethylethoxy-carbonyl)-l-lysine-tert-butyl ester | - |
| Nα-Nε-(ferrocene-1-acetyl)-l-lysine | - |
| Nα-tosyl-L-lysine chloromethyl ketone | TLCK |
| Acetic Anhydride | - |
| Benzyloxycarbonyl | Cbz or Z |
| Ferroceneacetic acid | - |
Advanced Analytical Techniques for N α Acetyl L Lysine Quantification and Characterization in Research
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the simultaneous measurement of amino acids and their metabolites, including N-α-Acetyl-L-lysine, particularly in complex biological matrices like human urine. nih.govresearchgate.net To make these non-volatile compounds suitable for GC analysis, a critical derivatization step is required. researchgate.net A common approach involves esterification followed by amidation. For instance, analytes can be esterified with 2 M HCl in methanol (B129727) and then amidated with pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) to form methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.govresearchgate.net Another derivatization agent used is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N-Methyl-N-tert(butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netmassbank.eu
Following derivatization, the compounds are separated on a GC column and detected by a mass spectrometer. nih.govresearchgate.net Quantification is typically performed in the selected-ion monitoring (SIM) mode, which offers high sensitivity and specificity by monitoring characteristic ions of the target analyte. nih.govresearchgate.net However, the derivatization of this compound can sometimes lead to decomposition, with the resulting lysine (B10760008) derivative being a major product. nih.gov Research has shown that the mass spectrum peak of the this compound derivative can be significantly less intense than that of the lysine derivative, indicating a degree of instability during the process. nih.gov Despite this, GC-MS methods have been successfully developed and validated for the accurate and precise measurement of this compound in biological samples. nih.govresearchgate.net
Table 1: GC-MS Derivatization and Analysis Parameters for this compound An interactive data table based on the data in the text.
| Parameter | Details | Source(s) |
| Derivatization Reagents | 2 M HCl in methanol (esterification), pentafluoropropionic anhydride (amidation) | nih.govresearchgate.net |
| N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | massbank.eu | |
| N-Methyl-N-tert(butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | researchgate.net | |
| Derivatization Product | Methyl ester-pentafluoropropionyl (Me-PFP) derivative | nih.govresearchgate.net |
| t-butyldimethylsilyl derivative | researchgate.net | |
| Quantification Mode | Selected-Ion Monitoring (SIM) | nih.govresearchgate.net |
| Observed Challenges | Abundant decomposition of this compound during derivatization | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Adducts and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed structural information. bmrb.io
¹H NMR and ¹³C NMR are fundamental 1D NMR methods used to identify the primary structure. researchgate.net The chemical shifts in these spectra provide information about the local chemical environment of each proton and carbon atom in the molecule. researchgate.netnih.gov For instance, ¹³C-NMR has been used to study N-α-acetyl-α-lysine purified from Salinicoccus halodurans H3B36. researchgate.net
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by revealing correlations between different nuclei. bmrb.io These techniques are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity of atoms within the molecule, which is essential for characterizing adducts and derivatives of this compound. bmrb.iowestmont.edu For example, 2D NMR has been instrumental in the structural characterization of the Amadori rearrangement product of glucosylated Nα-acetyl-lysine. researchgate.net The analysis of reaction products of this compound with other molecules, such as in studies of protein modification, also relies heavily on NMR for structural determination. escholarship.orglu.se
Table 2: NMR Spectroscopic Data for this compound An interactive data table based on the data in the text.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Source(s) |
| ¹H NMR | 4.136 | H-2 | bmrb.io | |
| 2.990 | H-6 | bmrb.io | ||
| 2.022 | Acetyl CH₃ | bmrb.io | ||
| 1.804 | H-3 | bmrb.io | ||
| 1.685 | H-5 | bmrb.io | ||
| 1.412 | H-4 | bmrb.io | ||
| ¹³C NMR | 181.944 | C-1 (Carboxyl) | bmrb.io | |
| 176.364 | Acetyl C=O | bmrb.io | ||
| 57.714 | C-2 | bmrb.io | ||
| 41.968 | C-6 | bmrb.io | ||
| 33.746 | C-3 | bmrb.io | ||
| 29.110 | C-5 | bmrb.io | ||
| 24.926 | C-4 | bmrb.io | ||
| 24.615 | Acetyl CH₃ | bmrb.io |
Note: Chemical shifts can vary slightly depending on the solvent and pH. nih.gov
Chromatographic Separations in Research Contexts
Chromatographic techniques are central to the isolation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with various detectors for quantification. tcichemicals.comtcichemicals.comchemimpex.com For instance, the purity of commercially available this compound is often certified using HPLC. tcichemicals.comtcichemicals.comchemimpex.com
In research, HPLC is employed to separate this compound from its isomers and other related compounds. One study demonstrated the clear resolution of α-N-acetyllysine from other lysine derivatives using HPLC. koreascience.kr The choice of the stationary phase and mobile phase is critical for achieving good separation. Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds like amino acids and their derivatives. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) and its more powerful version, tandem mass spectrometry (LC-MS/MS), have become the methods of choice for the analysis of amino acids in biological fluids due to their high sensitivity and selectivity. nih.govmdpi.complos.org These techniques eliminate the need for derivatization in many cases and are suitable for the simultaneous quantitative analysis of a large number of analytes. nih.gov For example, ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been used to measure metabolites, including N-acetyl-l-lysine, in human plasma. nih.gov
Table 3: Chromatographic Methods for this compound Analysis An interactive data table based on the data in the text.
| Technique | Application | Key Features | Source(s) |
| HPLC | Purity analysis, separation from isomers | High resolution, various detection methods available | tcichemicals.comtcichemicals.comchemimpex.comkoreascience.kr |
| HILIC | Separation of polar compounds | Enhanced retention of polar analytes | nih.gov |
| LC-MS/MS | Quantification in biological matrices | High sensitivity and selectivity, no derivatization needed | nih.govmdpi.complos.org |
| UHPLC-QTOF-MS | Metabolomic profiling | High-resolution mass analysis for identification | nih.gov |
Detection and Analysis in Complex Biological Matrices for Metabolic Research
The analysis of this compound in complex biological matrices such as plasma, urine, and cell lysates is essential for metabolic research. nih.govnih.govacs.org The low abundance of this metabolite and the presence of numerous interfering substances make its detection and quantification challenging.
LC-MS/MS is a cornerstone technique for this purpose. mdpi.complos.org In metabolomic studies, researchers often enrich acetylated peptides from digested protein samples using immunoaffinity chromatography with anti-acetyl-lysine antibodies before LC-MS/MS analysis. mdpi.complos.org This enrichment step significantly enhances the identification of low-abundance acetylated proteins and peptides. mdpi.com For the analysis of free this compound in plasma, a protein precipitation step is typically performed to remove high-molecular-weight interferences. restek.com
GC-MS also plays a role in the analysis of this compound in biological fluids. nih.govresearchgate.net As mentioned previously, derivatization is necessary to make the analyte volatile for GC analysis. nih.govresearchgate.net Despite the challenges, validated GC-MS methods can provide accurate quantitative data for metabolic studies. nih.govresearchgate.net
These advanced analytical methods have been instrumental in identifying this compound as an endogenous metabolite and in studying its role in various physiological and pathological conditions. nih.govselleckchem.comhmdb.ca For example, elevated levels of N-acetyl-l-lysine have been observed in certain disease states, highlighting its potential as a biomarker. nih.gov
N α Acetyl L Lysine As a Research Probe and Model Compound
Applications as an Amine Nucleophile Model in Covalent Drug Design Studies
In the field of covalent drug design, understanding the intrinsic reactivity of various electrophilic moieties, or covalent reactive groups (CRGs), is paramount. Covalent drugs form a permanent bond with their biological target, and while this can lead to enhanced potency and duration of action, it also carries the risk of off-target reactions. medchemexpress.comabcam.com While much research has focused on the reactivity of CRGs with sulfur-containing nucleophiles like cysteine, the interactions with amine-containing nucleophiles such as lysine (B10760008) have been less extensively characterized. abcam.com
N-α-Acetyl-L-lysine has been employed as a surrogate for the amine-based nucleophilicity of lysine residues in proteins to fill this knowledge gap. abcam.com In these studies, the rate of reaction between this compound and a panel of electrophiles commonly found in covalent inhibitors is measured. medchemexpress.com Since the ε-amino group of this compound is protonated at neutral pH, these reactions are often conducted at a higher pH, such as 10.2, to increase the concentration of the more reactive deprotonated amine. medchemexpress.comabcam.com
One study systematically determined the intrinsic reactivities of a series of electrophiles, including acrylamides, sulfones, and nitriles, with this compound. medchemexpress.comabcam.com The findings from such research help to create a reactivity profile that can guide medicinal chemists in selecting or designing CRGs with the desired level of reactivity and selectivity, thereby minimizing potential toxicity while maximizing therapeutic efficacy. medchemexpress.com
| Electrophile Class | Examples | Relevance in Covalent Drug Design |
|---|---|---|
| Acrylamides | N,N-dimethylacrylamide | Commonly used CRG targeting cysteine, but reactivity with lysine is also studied for selectivity profiling. |
| Sulfones and Sulfonamides | Vinyl sulfones | Known to react with nucleophiles and are incorporated into various covalent inhibitors. |
| Nitriles | Acrylonitrile | Investigated for their potential as CRGs in targeted covalent inhibitors. |
| Cyanamides | N/A | Studied to expand the repertoire of available CRGs for drug design. |
Utilization as an Active-Site-Directed Affinity Label for Protease Identification and Characterization
While this compound itself is not typically used as an affinity label, its derivatives are powerful tools for the identification and characterization of proteases. Affinity labels are molecules that resemble a substrate of an enzyme but contain a reactive group that forms a covalent bond with an amino acid residue in the active site, leading to irreversible inhibition. This technique is invaluable for identifying active site residues and for characterizing the specificity of enzymes.
A prominent example of a derivative is Nα-tosyl-L-lysine chloromethyl ketone (TLCK). TLCK is an irreversible inhibitor of trypsin and trypsin-like serine proteases. medchemexpress.comabcam.comsigmaaldrich.com The lysine-like side chain of TLCK directs the inhibitor to the active site of proteases that cleave peptide bonds after lysine residues. nih.gov Once in the active site, the chloromethyl ketone group alkylates a crucial histidine residue in the catalytic triad (B1167595) of the serine protease, leading to its inactivation. nih.gov The specificity of TLCK for trypsin-like proteases has made it a widely used reagent in biochemistry to inhibit unwanted proteolytic activity in cell extracts and to characterize newly discovered proteases. sigmaaldrich.com
Further research has shown that incorporating the lysine chloromethyl ketone moiety into peptides can enhance both potency and selectivity for specific proteases. For instance, tripeptides with a C-terminal lysine chloromethyl ketone were found to be more effective at inactivating enzymes like thrombin and plasma kallikrein compared to TLCK. nih.gov This demonstrates the principle of using a lysine-like scaffold to direct a reactive group to the active site of a target protease.
| Compound | Target Enzyme Class | Mechanism of Action | Application |
|---|---|---|---|
| Nα-tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin-like serine proteases | Irreversibly alkylates an active site histidine residue. | Inhibition of proteolysis, characterization of protease specificity. medchemexpress.comabcam.comsigmaaldrich.com |
| Peptidyl-lysine chloromethyl ketones (e.g., Ala-Phe-Lys-CH2Cl) | Specific trypsin-like proteases (e.g., plasma kallikrein) | The peptide sequence provides additional binding affinity and specificity for the target protease. | Development of more selective protease inhibitors. nih.gov |
Investigations into Protein Modification Mechanisms (e.g., Maillard Reaction Adducts, Acrolein Reactions)
This compound is extensively used as a model compound to study non-enzymatic modifications of proteins, which are implicated in aging, disease, and food chemistry. Its structure mimics a lysine residue in a protein, allowing researchers to study the chemistry of lysine side-chain modifications in a simplified and controlled system.
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key area of this research. This reaction contributes to the browning of food during cooking and also occurs in the human body, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is associated with various age-related diseases. By reacting this compound with sugars like fructose (B13574) under physiological conditions, scientists can identify the intermediate and final products of the Maillard reaction involving lysine. nih.gov This helps in understanding how proteins are damaged by glycation and in developing strategies to mitigate these effects.
Another area of investigation is the reaction of lysine residues with reactive aldehydes, such as acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde that is generated during lipid peroxidation and is also present in cigarette smoke. nih.gov It can react with proteins and is implicated in the pathogenesis of several diseases. Studies using this compound as a model have been instrumental in characterizing the adducts formed when acrolein reacts with lysine. For example, the reaction of acrolein with this compound leads to the formation of a specific adduct known as Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine). nih.gov The identification of this adduct in a model system has enabled researchers to develop antibodies against it and subsequently detect its presence in oxidatively modified proteins in vivo. researchgate.net
| Reaction | Reactant | Key Adducts/Products | Biological/Chemical Relevance |
|---|---|---|---|
| Maillard Reaction | Reducing sugars (e.g., fructose) | Amadori products, Advanced Glycation End products (AGEs) | Food browning, protein aging, and age-related diseases. nih.gov |
| Acrolein Reaction | Acrolein | Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) | Lipid peroxidation-induced protein damage, pathogenesis of diseases associated with oxidative stress. nih.govresearchgate.net |
Development and Application of Synthetic Analogs for Biochemical Probing (e.g., N-acetyl-L-homolysine in deacetylase binding studies)
Building upon the basic structure of this compound, researchers have developed a variety of synthetic analogs to probe the function and substrate specificity of enzymes that modify lysine residues, particularly histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in regulating gene expression and other cellular processes by removing acetyl groups from lysine residues.
By systematically altering the acetylated side chain of lysine, scientists can investigate how these changes affect binding to and catalysis by deacetylases. For instance, peptides containing N-acetyl-L-homolysine, which has an extended side chain compared to lysine, have been used to probe the active site pockets of these enzymes. nih.gov Studies with a panel of acetyl-lysine analog peptides have revealed how the electronic and steric properties of the acyl group influence the deacetylation rate. nih.gov For example, the rate of catalysis by the sirtuin Hst2 varied over five orders of magnitude with different acetyl-lysine analogs, demonstrating the enzyme's sensitivity to the structure of its substrate. nih.gov
Another innovative approach has been the synthesis of azalysine analogs, where the ε-carbon of acetyl-lysine is replaced with a nitrogen atom. portlandpress.com Peptides containing acetyl-azalysine have been shown to be substrates for sirtuins, and their use has provided unique insights into the sirtuin reaction mechanism by trapping a proposed reaction intermediate. portlandpress.comresearchgate.net These synthetic analogs serve as powerful chemical probes to dissect the molecular mechanisms of lysine-modifying enzymes and to guide the development of selective inhibitors. portlandpress.com
| Analog | Structural Modification | Enzyme Class Studied | Research Application |
|---|---|---|---|
| N-acetyl-L-homolysine | Extended side chain (one additional methylene (B1212753) group) | Histone deacetylases (HDACs) and sirtuins | Probing the size and properties of the enzyme's substrate binding pocket. nih.gov |
| Propionyl- and Butyryl-lysine peptides | Longer acyl chains | Sirtuins | Investigating alternative substrates for sirtuins and their binding affinities. nih.gov |
| Acetyl-azalysine | Replacement of the ε-carbon with a nitrogen atom | HDACs and sirtuins | Mechanistic probing of the deacetylation reaction. portlandpress.comresearchgate.net |
| Homocitrulline peptides | Carbamoyl group instead of acetyl group | Sirtuins | Exploring the catalytic versatility of sirtuins. nih.gov |
Perspectives and Future Directions in N α Acetyl L Lysine Research
Emerging Areas of Investigation in Microbial and Eukaryotic Biological Systems
The study of N-α-Acetyl-L-lysine is expanding beyond its traditionally known roles, with new research highlighting its significance in both microbial and eukaryotic life. In eukaryotes, which range from yeast to humans, N-terminal acetylation, including the formation of this compound, is a widespread and conserved process. hmdb.ca It is estimated that over 80% of human proteins and 68% of yeast proteins undergo acetylation at their N-terminus. hmdb.ca This modification is crucial for the stability and protection of proteins. hmdb.ca N-acetylated amino acids like this compound can be generated through the direct action of N-acetyltransferases or from the breakdown of N-acetylated proteins. hmdb.ca
In microbial systems, lysine (B10760008) acetylation is emerging as a critical post-translational modification (PTM) that governs a wide array of biological processes. biorxiv.orgnih.gov Recent proteomic studies have revealed extensive lysine acetylation in bacteria, affecting pathways related to pathogenicity, metabolism, and antibiotic resistance. biorxiv.orgbiorxiv.org In fact, it's estimated that up to 40% of all bacterial proteins may be acetylated. biorxiv.orgnih.gov This acetylation can occur both enzymatically, through lysine acetyltransferases (KATs), and non-enzymatically. nih.govfrontiersin.org
A fascinating area of emerging research is the role of this compound as a compatible solute in extremophiles. For instance, in the moderate halophile Salinicoccus halodurans, N-α-acetyl-α-lysine has been identified as a novel cytoprotectant. researchgate.net This discovery was accompanied by the identification of a new lysine Nα-acetyltransferase (ShKAT) responsible for this specific acetylation. researchgate.net Furthermore, there is evidence suggesting that this compound may act as a thermolyte, enhancing heat stress tolerance in certain bacteria. researchgate.net
The gut microbiome represents another frontier for this compound research. Lysine acetylation is a widespread PTM within the gut microbiota and is involved in regulating various microbial metabolic pathways, including the fermentation processes that produce short-chain fatty acids. nih.gov Studies comparing the microbiomes of healthy individuals and patients with Crohn's disease have identified significant differences in the abundance of both microbial and human protein acetylation sites, suggesting a potential role for this modification in disease pathogenesis. nih.gov
Methodological Advancements for Comprehensive Analytical and Mechanistic Studies
Recent technological and methodological progress is enabling a more detailed investigation of this compound and its roles in biological systems. Mass spectrometry-based proteomic approaches have been instrumental in the large-scale identification of acetylated proteins, creating what is known as the "acetylome". nih.govfrontiersin.org These high-sensitivity analyses have been crucial in revealing the extensive nature of lysine acetylation in bacteria. biorxiv.org For studies in the gut microbiome, a peptide immuno-affinity enrichment strategy coupled with mass spectrometry has been successfully used to identify tens of thousands of lysine acetylation sites from both microbial and human proteins in stool samples. nih.gov
To overcome the limitations of traditional methods like site-directed mutagenesis, which can't perfectly mimic the steric properties of an acetylated lysine, Genetic Code Expansion (GCE) has emerged as a powerful tool. biorxiv.orgbiorxiv.org GCE allows for the site-specific incorporation of non-canonical amino acids, including acetyl-lysine analogs, directly into proteins in vivo. biorxiv.orgbiorxiv.org This technique provides a more accurate way to study the functional consequences of lysine acetylation without relying on enzymatic processes. biorxiv.org
For analytical detection, gas chromatography-mass spectrometry (GC-MS) methods have been developed for the simultaneous measurement of L-lysine and its various modified metabolites, including this compound, in biological samples like human urine. nih.gov However, it has been noted that this compound can be less stable during derivatization compared to its Nε-acetylated counterpart. nih.gov Another innovative detection method involves the synthesis of a tritiated form of this compound chloromethyl ketone ([3H]ALCK). nih.gov This compound acts as an active-site-directed affinity label, allowing for the sensitive fluorographic detection of certain proteases after separation by SDS-PAGE. nih.gov
Spectroscopic techniques are also being employed to study the chemical behavior of this compound. For example, UV-Vis absorption, fluorescence, and non-resonance Raman spectroscopy have been used to analyze the initial stages of the Maillard reaction between this compound and fructose (B13574). researchgate.netresearcher.life Such studies provide structural information on the intermediates and products formed during this non-enzymatic browning reaction. researchgate.netresearcher.life
Untapped Potential in Biochemical and Medicinal Chemistry Research Applications
The unique properties of this compound present a range of untapped opportunities in both biochemical and medicinal chemistry research. As a biologically available form of L-lysine, it serves as a valuable substrate for studying and characterizing enzymes like lysyl oxidases. fishersci.nlsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its use in the synthesis of α-aminoadipic semialdehyde (AAS) adducts further highlights its utility as a research tool. sigmaaldrich.comsigmaaldrich.com
In the realm of medicinal chemistry, the core structure of acetylated lysine is being leveraged for drug design. For instance, methylated-1,2,3-triazoles have been investigated as mimics of N-acetyl-lysine to develop potent and selective inhibitors of BET bromodomains. acs.org Bromodomains are protein modules that recognize acetylated lysine residues and are considered therapeutic targets for cancer and inflammatory diseases. acs.org This approach demonstrates the potential of using this compound as a scaffold for creating novel therapeutic agents.
Furthermore, derivatives of this compound hold promise in various applications. For example, Nα-Acetyl-L-lysine methyl amide is utilized in studies of protein acetylation and as a potential component in drug formulations to enhance bioavailability. chemimpex.com The compound is also explored for its neuroprotective properties. chemimpex.com The ability of this compound and its derivatives to enhance protein synthesis and promote cellular health suggests its potential value in nutritional supplements and functional foods. chemimpex.com
The compound's role in amino acid metabolism also positions it as a potential therapeutic agent for metabolic disorders. chemimpex.comchemimpex.com Its moisturizing properties have led to its inclusion in cosmetic and skincare formulations to improve skin hydration and elasticity. chemimpex.comchemimpex.com The diverse applications of this compound and its derivatives underscore the significant untapped potential for future research and development in biochemistry and medicinal chemistry.
Q & A
Q. What is the metabolic role of N-α-Acetyl-L-lysine in biological systems, and how can it be experimentally validated?
Methodological Answer: this compound is a human metabolite involved in lysine acetylation pathways, a key post-translational modification regulating protein function. To validate its role:
- Metabolite Profiling: Use LC-MS or GC-MS to quantify this compound in tissue homogenates or biofluids. Calibrate with synthetic standards for accuracy .
- Enzyme Assays: Study its interaction with histone acetyltransferases (HATs) or deacetylases (HDACs) using fluorescence-based activity assays. For example, monitor fluorescence quenching when this compound competes with acetylated peptide substrates .
- Isotope Tracing: Incorporate ¹³C-labeled lysine into cell cultures and track its conversion to this compound via NMR or mass spectrometry .
| Key Data | Source |
|---|---|
| Molecular Formula: C₈H₁₆N₂O₃ | |
| Role in protein acetylation pathways |
Q. How can researchers detect and quantify this compound in complex biological matrices?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 210–220 nm) or hydrophilic interaction liquid chromatography (HILIC) coupled to a Q-TOF mass spectrometer for high sensitivity .
- Sample Preparation: Deproteinize samples using cold acetone or methanol, followed by derivatization with dansyl chloride or o-phthalaldehyde to enhance detectability .
- Validation: Compare retention times and fragmentation patterns with certified reference materials (e.g., CAS 1946-82-3) .
Advanced Research Questions
Q. What synthetic strategies are effective for incorporating this compound into peptide derivatives targeting enzyme inhibition?
Methodological Answer: this compound is used to design inhibitors of enzymes like carbonic anhydrase. A validated protocol includes:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected this compound residues. Activate with HATU/DIPEA in DMF for coupling .
- Post-Synthetic Modification: React peptide intermediates with sulfamide or nitrobenzene sulfonyl chloride to introduce selective binding groups .
- Purification: Employ preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .
| Reaction Efficiency | Conditions | Yield |
|---|---|---|
| Coupling with HATU/DIPEA | DMF, 24h | 75–85% |
Q. How do researchers resolve contradictions in reported reactivity of this compound in covalent protein interactions?
Methodological Answer: Discrepancies arise from pH-dependent reactivity and steric hindrance. For example:
- pH Optimization: At pH 7.0, this compound shows low reactivity (10.25%) with chlorogenic acid (CGA) due to steric blocking of the α-amine. In contrast, Nα-acetyl-L-cysteine reacts efficiently (~100%) under identical conditions .
- Competitive Assays: Use isothermal titration calorimetry (ITC) to compare binding affinities of this compound with other acetylated amino acids. Adjust buffer ionic strength to mimic physiological conditions .
| Reactivity Comparison | Compound | Efficiency (%) |
|---|---|---|
| Nα-acetyl-L-cysteine | ~100% | |
| Nα-acetyl-L-lysine | 10.25 ± 0.83% |
Q. What experimental designs are optimal for studying this compound in H₂S donor conjugates?
Methodological Answer:
- H₂S Release Assays: Incubate this compound-containing conjugates (e.g., benzyl NTA) with cysteine or glutathione in PBS (pH 7.4). Quantify H₂S via methylene blue assay or polarographic sensors .
- pH-Dependent Studies: Test H₂S release kinetics across pH 4.0–9.0. For example, at pH 7.4, benzyl NTA releases H₂S with a peak at 40–60 minutes .
| H₂S Release Data | pH | Peak Time (min) |
|---|---|---|
| Benzyl NTA + Ac-Lys | 7.4 | 40–60 |
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
